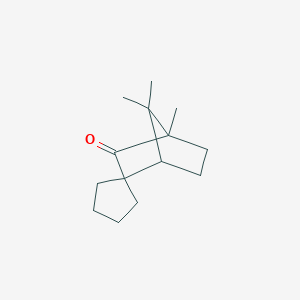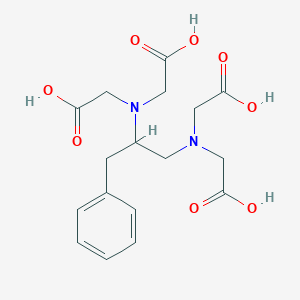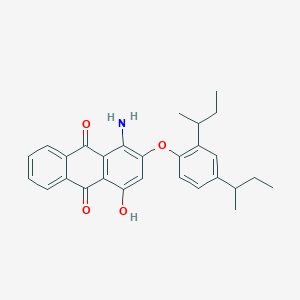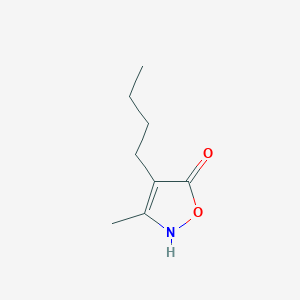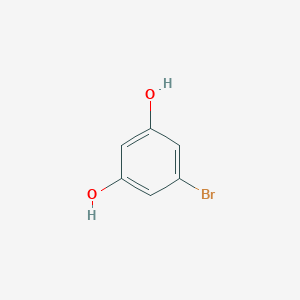
5-Bromobenzene-1,3-diol
Übersicht
Beschreibung
5-Bromobenzene-1,3-diol is a brominated derivative of benzene with significant relevance in organic chemistry due to its utility as a precursor in various organic transformations, particularly in synthesizing polymers and conducting molecular structure analyses. Its synthesis and reactivity have been the subject of several studies aiming to explore its chemical and physical properties.
Synthesis Analysis
The synthesis of 5-Bromobenzene-1,3-diol and related compounds involves regioselective bromination, ortho-metalation, and halogen/metal exchange reactions. Efficient methods offering access to synthetically valuable dibromobenzenes, which are crucial intermediates in the synthesis of such compounds, have been developed. These methods provide a foundational approach for synthesizing 5-Bromobenzene-1,3-diol derivatives (Diemer, Leroux, & Colobert, 2011).
Molecular Structure Analysis
X-ray structure determinations of bromo- and bromomethyl-substituted benzenes have shed light on the molecular interactions and packing motifs of these compounds. These analyses reveal the importance of Br···Br interactions and the variable packing motifs dependent on the substituent positions, which are critical for understanding the structural properties of 5-Bromobenzene-1,3-diol and its derivatives (Jones, Kuś, & Dix, 2012).
Chemical Reactions and Properties
5-Bromobenzene-1,3-diol undergoes various chemical reactions, including CuI-catalyzed domino processes that lead to the formation of benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters. This showcases its reactivity and potential in synthesizing heterocyclic compounds (Lu, Wang, Zhang, & Ma, 2007).
Physical Properties Analysis
The crystal structure and spectroscopic analysis of bromobenzene derivatives, including those similar to 5-Bromobenzene-1,3-diol, provide insights into their physical properties. The analysis of such compounds through X-ray diffraction and spectroscopy aids in understanding their stability, molecular conformation, and intermolecular interactions (Hamdouni, Boudjada, & Medjroubi, 2019).
Chemical Properties Analysis
The chemical properties of 5-Bromobenzene-1,3-diol, such as its reactivity towards electrophilic substitution and participation in coupling reactions, are critical for its application in organic synthesis. Studies on similar brominated benzene derivatives have highlighted their utility in synthesizing complex organic molecules, thereby underscoring the chemical versatility of 5-Bromobenzene-1,3-diol (Uhrich, Hawker, Fréchet, & Turner, 1992).
Wissenschaftliche Forschungsanwendungen
Occurrence in Consumer Goods and Environmental Fate
One significant aspect of the research on brominated compounds, which include chemicals like 5-Bromobenzene-1,3-diol, focuses on their occurrence in consumer goods and their environmental fate. These compounds, part of a larger group known as novel brominated flame retardants (NBFRs), are increasingly used in various applications. However, there's a growing concern about their potential environmental and health impacts due to their persistence and bioaccumulation. Research indicates large knowledge gaps for many NBFRs, highlighting the need for more comprehensive studies on their occurrence, environmental fate, and toxicity. Such studies are crucial for understanding the implications of these compounds and developing strategies to mitigate their impact (Zuiderveen, Slootweg, & de Boer, 2020).
Health Effects and Toxicological Profile
Another vital area of research related to brominated compounds like 5-Bromobenzene-1,3-diol is their health effects and toxicological profile. Studies have been conducted to understand the potential health risks associated with exposure to polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), compounds closely related to NBFRs. These studies suggest that brominated compounds share similar toxicity profiles with their chlorinated homologs, but further research is needed to fully assess their health impacts. This underscores the importance of investigating the toxicological aspects of these compounds to better evaluate the risks they pose to human health and the environment (Birnbaum, Staskal, & Diliberto, 2003).
Advances in Catalytic Reactions
Research into the chemical properties and potential applications of brominated compounds, including 5-Bromobenzene-1,3-diol, extends into the field of synthetic chemistry, particularly in catalytic reactions. Studies have explored the use of these compounds in transition-metal-catalyzed hydroxycarbonylation reactions in aqueous-organic two-phase systems. Such reactions are significant for synthesizing a wide range of chemicals, including pharmaceuticals and polymers. The research highlights the need for improved catalytic methods that offer higher yields, purity, and efficiency, emphasizing the role of brominated compounds in advancing synthetic methodologies (Bertoux, Monflier, Castanet, & Mortreux, 1999).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHHGFFTWSYNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339630 | |
| Record name | 5-bromobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromobenzene-1,3-diol | |
CAS RN |
106120-04-1 | |
| Record name | 5-bromobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromoresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

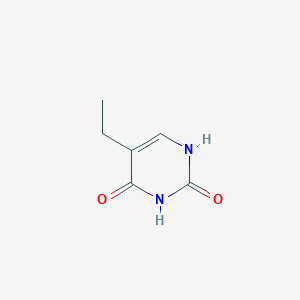
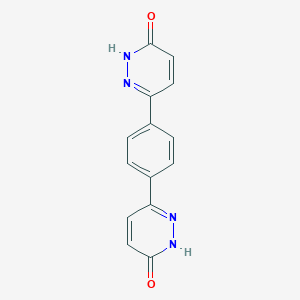


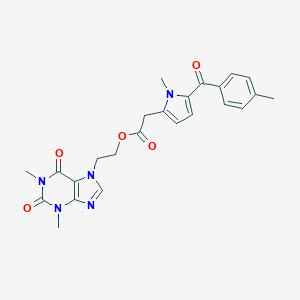
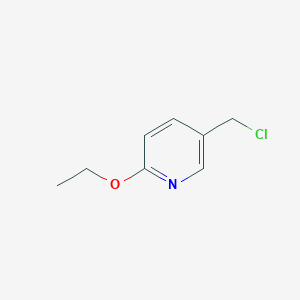
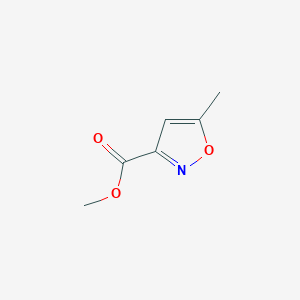
![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)
